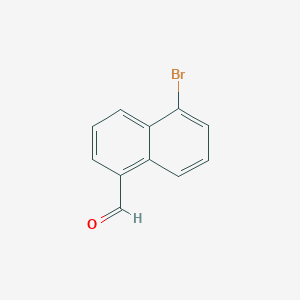

5-Bromo-1-naphthaldehyde

Beschreibung

Overview of Halogenated Naphthaldehydes in Contemporary Organic Synthesis

Halogenated organic compounds are of paramount importance in organic synthesis, frequently serving as key intermediates and versatile building blocks for a wide array of chemical transformations. nih.gov Their utility stems from the reactivity of the carbon-halogen bond, which can participate in fundamental reactions such as nucleophilic substitutions and cross-coupling reactions. nih.gov The halogenation of organic substrates is one of the most significant transformations in synthetic chemistry. rsc.org

Within this class of compounds, halogenated naphthaldehydes represent a particularly valuable subgroup. They combine the reactivity of an aldehyde group—which can undergo nucleophilic additions, condensations, oxidations to carboxylic acids, and reductions to alcohols—with the synthetic versatility imparted by the halogen substituent. smolecule.com The naphthalene (B1677914) core itself provides a rigid, planar, and electron-rich aromatic system that is a key component in many functional materials and biologically active molecules. smolecule.comrsc.org The presence of a halogen, such as bromine, on the naphthalene ring allows for selective modifications through powerful synthetic methods like Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. This dual reactivity makes halogenated naphthaldehydes powerful precursors for creating diverse libraries of compounds for applications in medicinal chemistry, materials science, and broader organic synthesis. smolecule.commdpi.com

Significance of 5-Bromo-1-naphthaldehyde within Aromatic Chemistry Research

This compound, with the molecular formula C₁₁H₇BrO, is an aromatic aldehyde distinguished by a bromine atom at the fifth position and an aldehyde group at the first position of its naphthalene core. smolecule.com This specific substitution pattern dictates its unique chemical behavior and establishes its significance in research. The molecule's geometry is characterized by the planar, fused bicyclic aromatic system of naphthalene, with the electron-withdrawing aldehyde group and the halogen substituent influencing its electronic properties.

The compound's value lies in its role as a versatile synthetic intermediate. smolecule.com The aldehyde functional group serves as a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, while the bromo-substituent provides a handle for late-stage functionalization via cross-coupling reactions. This allows researchers to first build a molecular framework using the aldehyde and then introduce additional complexity by modifying the C-Br bond, or vice-versa. For example, it is frequently used in Suzuki coupling reactions with various boronic acids to generate aryl-substituted derivatives. The ability to participate in distinct and sequential chemical transformations makes this compound a strategic building block for the targeted synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-bromonaphthalene-1-carbaldehyde | sigmaaldrich.com |

| CAS Number | 41498-06-0 | chemicalbook.com |

| Molecular Formula | C₁₁H₇BrO | smolecule.com |

| Molecular Weight | 235.08 g/mol | smolecule.com |

| Physical Form | Solid, typically pale-yellow to yellow-brown crystalline material | |

| InChI | 1S/C11H7BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | sigmaaldrich.com |

| InChI Key | RFBLXLCJCJMOCN-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | O=CC1=C2C=CC=C(Br)C2=CC=C1 | |

Scope and Research Trajectory of this compound Studies

The research applications of this compound are diverse, spanning multiple sub-disciplines of chemistry. Its primary role is as a chemical intermediate in the synthesis of more complex organic structures.

In Medicinal Chemistry: This compound serves as a foundational scaffold for developing biologically active molecules and potential pharmaceutical agents. smolecule.com The naphthalene moiety is present in many known drugs, and the ability to functionalize the 5-bromo position allows for the synthesis of analogues to probe structure-activity relationships.

In Materials Science: Aromatic aldehydes like this compound are utilized as building blocks for functional materials. Naphthalene-based molecules are explored for their potential in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs), due to their charge transport capabilities. smolecule.comrsc.org The bromine atom allows for the incorporation of this unit into larger polymeric or conjugated systems.

In Organic Synthesis: The compound is a key reactant in various chemical reactions. Its aldehyde group can be oxidized to form 5-bromonaphthalene-1-carboxylic acid or reduced to an alcohol, while the bromine atom can be replaced through substitution or coupling reactions to yield a wide range of substituted naphthalenes.

The future research trajectory for this compound likely involves its continued use as a versatile building block. Further exploration of its derivatives for biological activity is a probable avenue of investigation. smolecule.com Additionally, as the demand for novel functional materials grows, the synthesis of new polymers and chromophores derived from this compound for applications in optoelectronics and photovoltaics represents a significant area of future research. smolecule.comrsc.org

Table 2: Key Synthetic Reactions Involving this compound

| Reaction Type | Reagents & Conditions | Major Product Type | Source(s) |

|---|---|---|---|

| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalysts | Aryl-substituted naphthaldehydes | |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Naphthoic acids (e.g., 5-bromonaphthalene-1-carboxylic acid) | |

| Reduction | Reducing agents (e.g., sodium borohydride) | Naphthyl alcohols |

| Substitution | Nucleophiles | Substituted naphthalenes | |

Indirect Synthetic Routes and Multi-Step Preparations

Indirect methods provide an alternative to direct bromination, often offering better control over regioselectivity through the strategic functionalization of the naphthalene scaffold or the use of transition-metal catalysis.

1 Functionalization of Naphthalene Scaffolds for Selective Bromination

A multi-step synthesis starting from 1-naphthaldehyde (B104281) can lead to this compound. This can involve a sequence of reactions such as bromination to an intermediate, followed by further transformations. researchgate.netnih.gov For instance, a synthetic pathway towards 3-functionalized and orthogonally diprotected 5-bromo-1,8-dioxynaphthalenes has been reported, which utilizes transition-metal-catalyzed reactions. researchgate.net Another approach involves the synthesis of 5-substituted-1-phenylnaphthalenes where 1-naphthaldehyde is first converted to this compound, which then undergoes further reactions. nih.gov The synthesis of highly substituted naphthaldehyde derivatives can also be achieved through multi-step sequences involving aryne cycloadditions and regioselective ring-openings. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBLXLCJCJMOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372765 | |

| Record name | 5-BROMO-1-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-06-0 | |

| Record name | 5-BROMO-1-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 5 Bromo 1 Naphthaldehyde

2 Transition-Metal Catalyzed Routes to Naphthaldehyde Derivatives

Transition-metal catalysis, particularly with palladium, offers powerful tools for the regioselective functionalization of naphthaldehydes. bohrium.comresearchgate.net Palladium-catalyzed C-H halogenation can exhibit C8-regioselectivity in the absence of an additive. bohrium.comresearchgate.net DFT calculations have been employed to understand and predict the regioselectivity of these reactions. bohrium.com The development of a regioselective halogenation of naphthaldehydes is of great interest as the resulting halogenated products are key building blocks for polycyclic natural product skeletons. bohrium.comresearchgate.net Furthermore, palladium-catalyzed formylation of aryl bromides provides a route to naphthaldehydes, although this is more of a reverse strategy. nih.govnih.govorganic-chemistry.org

Industrial Scale Synthesis Considerations and Process Optimization

For the industrial production of 5-Bromo-1-naphthaldehyde, the scalability of the chosen synthetic route is a primary concern. Direct bromination methods are often favored in industrial settings due to their atom economy and fewer reaction steps. smolecule.com Process optimization would focus on maximizing the yield and purity of the desired 5-bromo isomer while minimizing the formation of other regioisomers. This involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. Purification techniques like recrystallization are also crucial for obtaining a high-purity product on a large scale. The development of more (cost)efficient synthetic pathways, as seen in the synthesis of building blocks for naphthylisoquinoline alkaloids, is a continuous goal in industrial chemistry. researchgate.net

Below is a table summarizing the various synthetic approaches:

| Methodology | Key Features | Reactants/Catalysts | Reference |

| Direct Bromination | Regioselectivity is a key challenge. | 1-Naphthaldehyde (B104281), N-Bromosuccinimide (NBS) | nih.govorganic-chemistry.orgsci-hub.se |

| Reaction Condition Optimization | Solvent and temperature are critical for yield and selectivity. | Bromine, KSF clay, various solvents | mdpi.com |

| Indirect Synthesis | Multi-step approach for controlled functionalization. | 1-Naphthaldehyde, various reagents for functionalization | researchgate.netnih.govresearchgate.net |

| Transition-Metal Catalysis | High regioselectivity through C-H activation. | 1-Naphthaldehydes, Palladium catalysts | bohrium.comresearchgate.net |

| Industrial Scale Synthesis | Focus on scalability, yield, and purity. | Direct bromination often preferred | smolecule.com |

Elucidation of Chemical Transformations and Reaction Mechanisms of 5 Bromo 1 Naphthaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 5-bromo-1-naphthaldehyde is a primary site for nucleophilic attack and condensation reactions, and it can also undergo both reduction and oxidation to yield other valuable functional groups.

Nucleophilic Addition Reactions with Diverse Reagents

The electrophilic carbon of the aldehyde group in this compound readily undergoes nucleophilic addition with a variety of reagents. These reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups.

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that add to the carbonyl carbon. For instance, the reaction with organolithium reagents results in the formation of secondary alcohols after an acidic workup. Similarly, Grignard reagents react with the aldehyde to form alcohols.

The addition of cyanide ions, typically from a source like potassium cyanide in a weakly acidic medium, leads to the formation of cyanohydrins (hydroxynitriles). This reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon.

Enolates, generated from ketones or esters, can also act as nucleophiles in aldol-type additions to this compound, forming β-hydroxy carbonyl compounds. Furthermore, specialized nucleophilic addition reactions like the Wittig and Reformatsky reactions provide pathways to alkenes and β-hydroxy esters, respectively. The Wittig reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene, while the Reformatsky reaction employs an organozinc reagent derived from an α-halo ester.

Table 1: Nucleophilic Addition Reactions of this compound

| Reagent Type | Specific Reagent Example | Product Type |

| Organolithium | n-Butyllithium | Secondary alcohol |

| Grignard Reagent | Methylmagnesium bromide | Secondary alcohol |

| Cyanide | Potassium cyanide/H₂SO₄ | Cyanohydrin |

| Enolate | Acetone enolate | β-Hydroxy ketone |

| Phosphorus Ylide (Wittig) | Triphenylphosphonium methylide | Alkene |

| Organozinc (Reformatsky) | Ethyl bromoacetate/Zinc | β-Hydroxy ester |

Condensation Reactions: Synthesis of Schiff Bases and Imines

This compound readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727) and can be catalyzed by acids. The resulting Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and are also studied for their potential biological activities. For example, condensation with 1,8-diaminonaphthalene (B57835) leads to the formation of N,N'‐Bis(5‐Bromosalicylidene)‐1,8‐diaminonaphthalene.

Table 2: Synthesis of Schiff Bases from this compound

| Amine Reagent | Product |

| Primary Amines (general) | Schiff Base (Imine) |

| 1,8-Diaminonaphthalene | N,N'‐Bis(5‐Bromosalicylidene)‐1,8‐diaminonaphthalene |

| Various Diamines | Double Schiff Bases |

Reduction of the Aldehyde Group to Alcohols (e.g., Hydroxymethyl Derivatives)

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding (5-bromonaphthalen-1-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. This reduction is a key step in multi-step syntheses where the hydroxymethyl group is a desired functionality. For instance, the resulting alcohol can be further functionalized or used in subsequent coupling reactions.

Table 3: Reduction of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (5-Bromonaphthalen-1-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (5-Bromonaphthalen-1-yl)methanol |

Oxidation of the Aldehyde Group to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-bromo-1-naphthoic acid. nrochemistry.com This transformation can be carried out using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. nrochemistry.com Milder and more selective methods, such as using Oxone or N-hydroxyphthalimide (NHPI) as a catalyst with oxygen, have also been developed for the oxidation of aldehydes to carboxylic acids. masterorganicchemistry.com This reaction is crucial for synthesizing derivatives where a carboxylic acid functionality is required for further reactions, such as esterification or amide bond formation. nrochemistry.com

Table 4: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 5-Bromo-1-naphthoic acid |

| Chromium Trioxide (CrO₃) | 5-Bromo-1-naphthoic acid |

| Oxone | 5-Bromo-1-naphthoic acid |

Reactions Mediated by the Bromine Substituent

The bromine atom on the naphthalene (B1677914) ring provides a handle for various cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Suzuki-Miyaura and Grignard Reactions

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this reaction, the bromo-substituted naphthalene is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl structures. For example, this compound can be coupled with various phenylboronic acids to synthesize 5-phenyl-1-naphthaldehyde derivatives.

The bromine atom also allows for the formation of a Grignard reagent, (5-formylnaphthalen-1-yl)magnesium bromide, although the presence of the reactive aldehyde group requires careful reaction design, often involving protection of the aldehyde. Once formed, this Grignard reagent can react with various electrophiles. A documented example involves the Grignard condensation of this compound with phthalic anhydride, leading to the formation of a 5'-methyl-α-naphthoyl-o-benzoic acid derivative after a subsequent reduction step. researchgate.net

Table 5: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner Example | Catalyst/Reagent | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd catalyst, base | 5-Phenyl-1-naphthaldehyde |

| Grignard Reaction | Phthalic anhydride | Magnesium | 5'-Methyl-α-naphthoyl-o-benzoic acid derivative |

Cascade and Rearrangement Reactions Involving Naphthaldehyde Moieties

Cascade reactions, also known as domino reactions, are powerful synthetic tools that allow for the formation of complex molecules from simpler starting materials in a single operation. tum.deresearchgate.net These reactions involve a sequence of intramolecular transformations, often leading to significant skeletal rearrangements. tum.dersc.org

A notable example involves the conversion of 1-naphthaldehyde (B104281) derivatives into enantioenriched polycyclic benzoisochromenes. tum.deresearchgate.netrsc.org This transformation proceeds through a cascade of an ortho photocycloaddition followed by an acid-catalyzed rearrangement. tum.dersc.org The reaction is initiated by visible light and catalyzed by a chiral Lewis acid, such as an AlBr₃-activated 1,3,2-oxazaborolidine. tum.dersc.org

The initial step is a [2+2] photocycloaddition between the aldehyde and an olefin. This is followed by a complex rearrangement of the resulting cyclobutane (B1203170) intermediate, leading to the formation of the benzoisochromene skeleton. tum.dersc.org A surprising outcome of this rearrangement is the migration of the formyl group to the terminal position of the original olefin and the shift of an alkoxymethyl group to the C-1 position of the naphthalene ring. tum.dersc.org

This cascade process has been shown to be applicable to a variety of substituted 1-naphthaldehydes, demonstrating its potential for creating diverse and structurally complex molecules. researchgate.net The scalability of this polycyclization has been demonstrated through gram-scale synthesis. nih.gov

The following table outlines the key steps and features of this cascade reaction.

| Starting Material | Key Transformation | Product | Catalyst/Conditions | Reference |

| 1-Naphthaldehyde derivatives | ortho Photocycloaddition/Rearrangement | Polycyclic benzoisochromenes | Chiral Lewis acid (e.g., AlBr₃-activated 1,3,2-oxazaborolidine), visible light (λ = 457 nm) | tum.deresearchgate.netrsc.org |

C-H Functionalization Strategies in Derivatives

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the synthesis and diversification of complex organic molecules, including naphthalene derivatives. anr.frnih.govfrontiersin.org This approach avoids the need for pre-functionalized starting materials, making it an attractive alternative to traditional cross-coupling reactions. researchgate.net In the context of 1-naphthaldehyde derivatives, the carbonyl group can act as a directing group, facilitating regioselective functionalization at various positions of the naphthalene ring. anr.frresearchgate.net

The development of transition-metal catalyzed C-H activation has enabled the introduction of a wide range of functional groups. researchgate.net For instance, palladium catalysis has been successfully employed for the regioselective oxygenation and halogenation of 1-naphthaldehydes at the C2 or C8 positions. anr.fr Furthermore, palladium-catalyzed C8-fluoroalkylation and C8-fluoroalkenylation of 1-carbonylnaphthalenes have been developed using iodonium (B1229267) triflates as coupling partners. researchgate.net

A transient directing group strategy has also been developed for the highly regioselective peri- and ortho-C-H methylation of 1-naphthaldehyde. rsc.orgnih.gov This method allows for the introduction of methyl groups, which are prevalent in bioactive molecules, with high precision. researchgate.netrsc.orgnih.gov The regioselectivity is controlled by the choice of metal catalyst and ligand; for example, a palladium catalyst with glycine (B1666218) as a transient directing group favors C8-methylation, while an iridium catalyst combined with metanilic acid directs the functionalization to the C2-position. researchgate.net

Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in understanding the mechanistic details and the origins of the observed regioselectivity in these C-H functionalization reactions. nih.govresearchgate.net

The following table provides examples of C-H functionalization strategies applied to 1-naphthaldehyde derivatives.

| Position | Functional Group Introduced | Catalyst System | Key Features | Reference |

| C8 | Oxygen | Palladium | Directing group-assisted C-H activation | anr.frresearchgate.net |

| C2 or C8 | Halogen | Palladium | Regioselective halogenation | anr.fr |

| C8 | Fluoroalkyl/Fluoroalkenyl | Palladium | Use of iodonium triflates | researchgate.net |

| peri (C8) | Methyl | Palladium/Glycine | Transient directing group strategy | researchgate.netrsc.orgnih.gov |

| ortho (C2) | Methyl | Iridium/Metanilic acid | Transient directing group strategy | researchgate.net |

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Bromo 1 Naphthaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 5-Bromo-1-naphthaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of its protons. The chemical shifts (δ) are typically measured in parts per million (ppm) and referenced against a standard, often tetramethylsilane (B1202638) (TMS).

In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for this compound appear at specific chemical shifts. beilstein-journals.org The aldehyde proton (-CHO) is characteristically deshielded and appears as a singlet at approximately 10.2 ppm. The aromatic protons resonate in the region of 7.5 to 8.5 ppm, with their exact shifts and coupling patterns determined by their position on the naphthalene (B1677914) ring and the electronic effects of the bromine and aldehyde substituents.

¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.18 | d | 7.5 |

| H-3 | 7.68 | t | 7.9 |

| H-4 | 8.35 | d | 8.6 |

| H-6 | 8.01 | d | 7.7 |

| H-7 | 7.52 | t | 7.7 |

| H-8 | 9.21 | d | 7.3 |

| CHO | 10.2 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Interpretations

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

The carbonyl carbon of the aldehyde group is a key diagnostic peak, typically appearing significantly downfield in the spectrum. The carbon atoms of the naphthalene ring show a range of chemical shifts influenced by the bromo and aldehyde substituents. The carbon atom attached to the bromine (C-5) is shielded compared to the other aromatic carbons, resulting in an upfield shift.

¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 133.2 |

| C-2 | 125.2 |

| C-3 | 128.9 |

| C-4 | 130.8 |

| C-4a | 135.1 |

| C-5 | 124.1 |

| C-6 | 129.7 |

| C-7 | 128.6 |

| C-8 | 136.6 |

| C-8a | 130.8 |

| CHO | 194.1 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon in the naphthalene ring system.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. figshare.com

A strong, sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. instanano.com The presence of the bromine atom and the aromatic system can slightly influence the exact position of this peak. Aromatic C-H stretching vibrations are seen as a group of weaker bands above 3000 cm⁻¹. The C-C stretching vibrations within the naphthalene ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 700 cm⁻¹.

Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 700 | Medium-Strong |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the naphthalene ring system. nih.govlibretexts.org

The C=O stretch of the aldehyde is also Raman active, though its intensity can vary. The C-Br stretch will also give rise to a Raman signal. A key advantage of Raman spectroscopy is its low interference from water, which can be beneficial for certain sample analyses. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. nih.govlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of this compound are dictated by the π-conjugated naphthalenic system substituted with an electron-withdrawing aldehyde group (-CHO) and a bromine atom (-Br). The UV-Vis spectrum of naphthaldehyde derivatives is characterized by distinct absorption bands arising from π→π* and n→π* electronic transitions. researchgate.net The naphthalene core itself has characteristic absorptions which are modified by the substituents. researchgate.net

The carbonyl group's oxygen has non-bonding electrons (n-electrons), and its excitation to an antibonding π* orbital (n→π* transition) typically results in a weak absorption band at longer wavelengths (in the near-UV region). researchgate.net The more intense absorptions at shorter wavelengths are attributed to π→π* transitions within the aromatic naphthalene ring system. researchgate.net The presence of the bromine atom and the aldehyde group on the naphthalene ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system and electronic perturbations. researchgate.net

In various studies, naphthaldehyde derivatives are used as building blocks for larger, more complex molecules, and their UV-Vis properties are fundamental to the characteristics of the final product. For instance, Schiff base chemosensors incorporating a naphthaldehyde moiety exhibit absorption bands that can shift upon complexation with metal ions. morgan.edu Similarly, the electronic spectra of complex organic molecules synthesized using 8-bromo-1-naphthaldehyde (B3057869) show distinct absorption profiles in the UV-Vis region. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can complement experimental data by predicting the energies and oscillator strengths of electronic transitions, correlating the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) gaps with the observed spectra. nih.gov

Table 1: Typical Electronic Absorption Data for Naphthaldehyde Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | 350 - 400 | Low |

Note: Specific λmax values for this compound may vary depending on the solvent used.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. ucl.ac.uk For this compound (C₁₁H₇BrO), the expected monoisotopic mass can be calculated with high precision, which helps to distinguish it from other compounds with the same nominal mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive M and M+2 isotopic signature in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. acs.org This technique is widely used to analyze reaction mixtures and assess the purity of compounds. acs.orgnih.gov In a typical LC-MS analysis using electrospray ionization (ESI) in positive mode, this compound would be detected as its protonated molecule, [M+H]⁺. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely include the loss of the bromine atom, the carbonyl group (as CO), or the formyl radical (•CHO). Studying these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Formula | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₁₁H₇⁷⁹BrO | [M+H]⁺ | 234.9753 | Typically within 5 ppm |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for determining the purity of this compound and for monitoring its synthesis. rsc.org These techniques separate the compound from impurities, starting materials, and byproducts. The choice of stationary and mobile phases is critical for achieving good resolution.

For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. tsu.edu A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive such as formic acid to improve peak shape. nih.govtsu.edu

UPLC, which uses smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. csic.es Purity analysis is typically performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. acs.org The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. acs.org

Table 3: Example HPLC/UPLC Method Parameters for Analysis of Aromatic Aldehydes

| Parameter | Typical Condition |

|---|---|

| System | HPLC or UPLC |

| Column | Reversed-Phase C18, e.g., 2.1 x 50 mm, < 3.5 µm particle size. nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% Formic Acid. tsu.edu |

| Flow Rate | 0.3 - 0.8 mL/min. acs.orgcsic.es |

| Detection | UV Diode Array Detector (DAD) at a relevant λmax (e.g., 254 nm, 320 nm). acs.org |

| Column Temperature | 25 - 40 °C. acs.org |

| Injection Volume | 5 - 10 µL. nih.gov |

Theoretical and Computational Chemistry Studies of 5 Bromo 1 Naphthaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for understanding the intrinsic properties of 5-Bromo-1-naphthaldehyde. These methods allow for the detailed examination of its geometry, electronic structure, and spectroscopic characteristics.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization is typically performed to find the lowest energy structure. Studies have shown that the planarity of the naphthalene (B1677914) ring system is a key feature of the optimized geometry.

In some cases, derivatives of this compound, such as Schiff bases, have been studied. For these larger molecules, conformational analysis becomes important to identify the most stable conformers. For instance, in rhodamine derivatives bearing a 5-bromo-3-methoxy salicylaldehyde (B1680747) unit, DFT calculations at the B3LYP/6-31G* level were used to determine the optimized geometries of cis and trans conformations, with the trans conformers being identified as the major equilibrium structures. nih.gov

Electronic Structure Investigations: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption characteristics.

DFT calculations have been employed to determine the HOMO and LUMO energies and the corresponding energy gaps for this compound and its derivatives. For example, in a study of a rhodamine derivative incorporating a 5-bromo-3-methoxy salicylaldehyde moiety, the HOMO-LUMO energy gap was calculated to be 3.57 eV for the trans conformer and 3.83 eV for the cis conformer. nih.gov Upon complexation with an aluminum ion, this energy gap was observed to decrease significantly, indicating a charge transfer interaction. nih.gov

The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are likely to act as electron donors and acceptors, respectively. In the aforementioned rhodamine derivative-Al3+ complex, the HOMO was found to be localized on the tricyclic structure around the aluminum ion, while the LUMO was delocalized over the xanthene moiety. nih.gov

| Species | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| trans-L2 | -4.86 | -1.29 | 3.57 |

| cis-L2 | -5.05 | -1.22 | 3.83 |

| L2-Al3+ complex | - | - | 2.22 |

Prediction and Simulation of Vibrational Spectra

Computational methods can predict the vibrational frequencies of this compound, which can then be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison helps in the assignment of vibrational modes to specific molecular motions.

For a Schiff base synthesized from 5-bromosalicylaldehyde (B98134) and β-alanine, DFT calculations using the B3LYP/6-311+G(d,p) basis set were performed to simulate the FT-IR and Raman spectra. researchgate.net The calculated vibrational frequencies were found to be in good agreement with the experimental findings, supporting the proposed molecular structure. researchgate.net Similarly, for a Schiff base derived from 5-bromo-2-hydroxy-3-methoxy salicylaldehyde, theoretical calculations confirmed the molecular structure as determined by NMR and FTIR. sciopen.com

Analysis of Charge Distribution and Reactivity Descriptors

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in the molecule. chemrxiv.orgq-chem.comuni-muenchen.de This information helps to identify electrophilic and nucleophilic sites.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. ajchem-a.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a Schiff base of 5-bromosalicylaldehyde, the MEP surface was mapped to understand its reactivity. researchgate.net

Evaluation of Nonlinear Optical Properties

Nonlinear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Theoretical calculations can be used to predict the NLO properties of molecules like this compound. The bromo group, being an electron-withdrawing group, can enhance the NLO response of a molecule. pku.edu.cn

Studies on Schiff bases derived from 5-bromosalicylaldehyde have shown that these compounds can exhibit NLO properties. researchgate.net For a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665), it was found that the compound possesses good NLO responses. researchgate.net Theoretical calculations on similar systems have indicated that the presence of a bromo group can significantly improve both the microscopic and macroscopic NLO properties. pku.edu.cn

Supramolecular Interactions and Crystal Engineering Investigations

While direct studies on the supramolecular interactions and crystal engineering of this compound are not extensively detailed in the provided search results, related compounds offer insights into potential interactions. The bromine atom and the aldehyde group in this compound can participate in various non-covalent interactions, such as halogen bonding, hydrogen bonding (with appropriate donors), and π-π stacking, which are crucial in crystal engineering.

For instance, in complexes of dioxidovanadium(V) with ligands derived from 2-hydroxy-1-naphthaldehyde, the geometry of the complex is influenced by these interactions. researchgate.net The study of supramolecular assemblies is important for designing materials with specific properties, and anion-π interactions have been explored for sensing applications in related naphthalenediimide systems. acs.org

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to understand the interactions between a small molecule, like a derivative of this compound, and a biological macromolecule, such as a protein or enzyme. nih.gov

Derivatives of this compound have been investigated as potential inhibitors of various enzymes through molecular docking studies. For example, Schiff base derivatives have been synthesized and their inhibitory activities against enzymes like β-ketoacyl-acyl carrier protein synthase III (KAS III) have been explored. zhaojgroup.com In these simulations, the 5-bromo-2-hydroxybenzylidene moiety, which can be derived from this compound, is docked into the active site of the target protein.

The results of these simulations provide insights into the binding affinity, which is often quantified by the binding free energy (ΔG) and the inhibition constant (Ki). zhaojgroup.com The docking poses reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, a derivative, N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide, has shown potential as an antibacterial agent, and molecular docking has helped to elucidate its binding mode within the target enzyme. zhaojgroup.com These computational studies are instrumental in the rational design of new and more potent inhibitors.

Below is a table summarizing the results of molecular docking studies for a derivative of this compound with a macromolecular target.

| Compound | Target | Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interactions |

| N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide | E. coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) | Data not specified | Data not specified | Hydrogen bonding |

Applications in Organic Synthesis and Derivatization Strategies

Building Block for Structurally Complex Organic Molecules

The inherent reactivity of 5-bromo-1-naphthaldehyde allows chemists to construct elaborate molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. These classes of compounds are of significant interest due to their potential applications in materials science and medicinal chemistry.

Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of fused aromatic rings. The synthesis of specific, well-defined PAHs is crucial for exploring their electronic and optical properties. nih.govchemistryviews.org While various methods exist for PAH synthesis, such as the Scholl reaction and palladium-catalyzed annulation of alkynes, the use of functionalized precursors like this compound offers a strategic advantage. nih.govchemistryviews.orgacs.org The bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce additional aryl groups, thereby extending the polycyclic system. nih.gov For instance, this compound can be converted to its corresponding boronic ester, which then undergoes a Suzuki coupling with another aryl halide to form a more complex PAH. nih.gov

Furthermore, the aldehyde functionality can be transformed into various other groups, providing a handle for further cyclization reactions to build heterocyclic rings fused to the naphthalene (B1677914) core. The development of regioselective halogenation reactions of naphthaldehydes is of significant interest as the carbonyl group can play multiple roles and the halogen atom can be used in coupling reactions. bohrium.com

Precursors for Atroposelective Synthesis

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of single atropisomers, known as atroposelective synthesis, is a significant challenge in organic chemistry. This compound and its derivatives have emerged as key precursors in this field. researchgate.netresearchgate.net The steric hindrance created by the bromine atom and other substituents on the naphthalene ring can influence the rotational barrier around a newly formed biaryl bond, enabling the selective formation of one atropisomer over the other. researchgate.netresearchgate.net

Recent research has demonstrated the use of 5-bromo-1,8-dioxynaphthalene derivatives, which can be prepared from precursors related to this compound, in the atroposelective synthesis of 5,8'-naphthylisoquinoline alkaloids. researchgate.netresearchgate.net These complex natural products exhibit significant biological activities, and their stereochemistry is crucial for their function. researchgate.net The development of transition-metal-catalyzed reactions, including C-H oxidation and cross-coupling reactions, has been instrumental in accessing these important building blocks. researchgate.netresearchgate.net

Development of Scaffolds for Biologically Relevant Compounds

The naphthalene scaffold is a common motif in many biologically active compounds. bohrium.comthieme-connect.com this compound provides a versatile platform for the synthesis of novel naphthalene derivatives with potential therapeutic applications.

Use in Structure-Activity Relationship (SAR) Studies of Naphthalene Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, chemists can design more potent and selective drugs. nih.gov

This compound is a valuable tool in SAR studies of naphthalene derivatives. The bromine atom can be readily replaced with a variety of other functional groups through cross-coupling reactions, allowing for the exploration of a wide range of chemical space. nih.gov The aldehyde group can also be derivatized to introduce different substituents. scielo.brresearchgate.net This systematic modification of the naphthalene core enables researchers to identify key structural features responsible for biological activity. For example, studies on naphthalene derivatives have explored their antioxidant and cytotoxic activities, identifying important relationships between their structure and biological function. scielo.brresearchgate.net

Synthesis of Natural Product Skeletons (e.g., Naphthylisoquinoline Alkaloids)

Naphthylisoquinoline alkaloids are a class of natural products characterized by a biaryl linkage between a naphthalene and an isoquinoline (B145761) unit. researchgate.net Many of these compounds exhibit promising pharmacological properties. The total synthesis of these complex molecules is a challenging endeavor, with the construction of the biaryl axis being a key step. researchgate.net

As mentioned previously, derivatives of this compound are crucial intermediates in the synthesis of these alkaloids. researchgate.net Specifically, 3-functionalized 5-bromo-1,8-dioxynaphthalenes have been identified as highly suitable building blocks for the total synthesis of 5,8'-coupled naphthylisoquinoline alkaloids. researchgate.net The synthetic strategies often rely on transition-metal catalyzed reactions to construct the key biaryl bond in a stereocontrolled manner. researchgate.net

Catalytic Applications Utilizing this compound Derivatives

While this compound itself is primarily a building block, its derivatives have the potential for use in catalysis. The naphthalene core can be functionalized to create ligands for metal catalysts. For example, the aldehyde group can be converted into an imine or an amine, which can then coordinate to a metal center. The bromine atom allows for the introduction of other ligating groups through cross-coupling reactions.

The development of new catalysts is an active area of research, and the versatile chemistry of this compound makes it an attractive starting point for the design of novel ligand scaffolds. These ligands could find applications in a variety of catalytic transformations, from cross-coupling reactions to asymmetric catalysis.

Chiral Lewis Acid Catalysis in Asymmetric Synthesis

While the direct use of this compound in chiral Lewis acid-catalyzed asymmetric synthesis is not extensively documented in the provided search results, the principles of this field are relevant to its potential derivatization. Chiral Lewis acids are employed to catalyze enantioselective reactions, leading to the formation of chiral products. nih.govnih.gov

In the context of naphthaldehydes, chiral Lewis acids can be used to activate the aldehyde group towards nucleophilic attack, controlling the stereochemical outcome of the reaction. nih.gov For instance, in asymmetric allylboration reactions, a chiral Lewis acid can coordinate to the carbonyl oxygen, rendering one face of the aldehyde more susceptible to attack by the nucleophile. nih.gov

Advanced Material Science Applications of 5 Bromo 1 Naphthaldehyde and Its Derivatives

Organic Electronics and Optoelectronic Materials

The conjugated π-system of the naphthalene (B1677914) ring makes 5-bromo-1-naphthaldehyde and its derivatives promising candidates for use in organic electronics. The presence and position of the bromo-substituent can be used to fine-tune the electronic energy levels and charge transport characteristics of the resulting materials.

While direct applications of this compound in commercial OLEDs are not extensively documented, its structural motifs are highly relevant to the design of OLED materials. The naphthalene ring structure provides excellent conjugation and stability, which can enhance the charge transfer ability crucial for efficient OLED operation. arborpharmchem.com Materials based on naphthaldehyde can form the uniform organic thin films necessary for device fabrication, improving optoelectronic performance by ensuring efficient light propagation and charge transfer. arborpharmchem.com

The incorporation of a naphthalene core into larger π-systems is a known strategy for developing emissive materials. For instance, boron-containing organic frameworks, such as naphthalimide imidazole (B134444) boron complexes, have been investigated for their fluorescent properties, which are essential for OLED applications. hbni.ac.in Furthermore, derivatives of perylene (B46583) diimide (PDI), a molecule with a large aromatic core, have been successfully used in OLEDs. acs.org The synthetic methodologies used for these advanced materials, often involving reactions with bromo-aromatic compounds, are applicable to this compound for the creation of novel light-emitting molecules. researchgate.net The potential to explore derivatives of 2-Butoxy-1-naphthaldehyde for their photoluminescence properties in OLEDs has also been noted, further underscoring the utility of the naphthaldehyde scaffold. smolecule.com

The ability of a material to efficiently transport charge (electrons and holes) is fundamental to its performance in electronic devices. Naphthalene-based systems have been extensively studied to understand and optimize these properties. Research on naphthalene-diimide (NDI) based copolymers shows that charge transport is highly dependent on the network connectivity and orientational order of the polymer chains. monash.edu The current in a field-effect architecture decreases significantly when surface coverage drops below a certain threshold, which corresponds to a decrease in network connectivity. monash.edu

Theoretical and experimental studies on crystalline naphthalene and its derivatives have provided deep insights into the factors governing charge transport:

Electronic Polarization and Delocalization: Quantum mechanics calculations on naphthalene clusters show that electronic polarization and charge delocalization significantly affect the charge-transport levels. aip.org

Vibronic Coupling: Nuclear fluctuations, even at 0 K due to zero-point fluctuations, cause large variations in the on-site energy of a charge and the electronic coupling between molecules, which has implications for the temperature dependence of charge mobilities. acs.org

Substituent Effects: The introduction of substituents, such as bromine atoms, can significantly alter the energy levels. Studies on indigo-based polymers revealed that bromo-substitution at different positions can lower both the HOMO and LUMO energy levels, switching the material's behavior and enhancing electron mobility. rsc.org NDI derivatives have demonstrated excellent electron mobility, with measured values in the order of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

First-principles calculations for a naphthalene-based single-electron transistor (SET) have also shown how the electrostatic environment can renormalize molecular energy levels, reducing the charging energy of the molecule. d-nb.info

| Naphthalene-Based System | Key Finding | Typical Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| Naphthalene-Diimide (NDI) Copolymer | Charge transport is dominated by long-range interconnectivity rather than local morphology. | Dependent on network coverage | monash.edu |

| Thiophene-S,S-dioxidized indophenine (IDTO) with Bromo-substituents | Bromo-substitution lowers LUMO energy levels, leading to unipolar n-type behavior and higher electron mobility compared to the non-brominated analogue. | 10⁻² - 10⁻¹ | rsc.org |

| Naphthalene Diimide (NDI) Derivatives | Showed excellent electron mobility measured using the Space-Charge Limited Current (SCLC) model. | 10⁻⁴ - 10⁻³ | researchgate.net |

| Crystalline Naphthalene | Vibronic coupling, dominated by zero-point fluctuations, causes wide distributions of energies and couplings. | Not specified | acs.org |

Functional Material Design and Engineering

The aldehyde and bromo functionalities of this compound make it an ideal building block for constructing larger, complex macromolecular structures with specific functions.

This compound is explicitly identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs). fluorochem.co.ukambeed.com COFs are a class of crystalline porous polymers with ordered structures, constructed from rigid organic building blocks through reversible condensation reactions. uni-muenchen.de The ability to pre-design their structures allows for tailored properties, making them suitable for applications in electronics and catalysis. uni-muenchen.de

The aldehyde group is reactive in condensation reactions like Knoevenagel rsc.orgmdpi.com and imine condensations google.com, while the bromine atom is suitable for cross-coupling reactions like Suzuki coupling. researchgate.net These reactions are powerful tools for creating extended π-conjugated systems.

Conjugated Polymers: A copolymer was synthesized via Suzuki cross-coupling using a monomer derived from 1-naphthaldehyde (B104281). researchgate.net In another example, 4-bromo-1-naphthaldehyde (B41720) was used in a Knoevenagel condensation followed by Pd-catalyzed direct arylation to produce a series of conjugated polymers for visible-light-driven hydrogen production. mdpi.com

Covalent Organic Frameworks (COFs): Pyrene-based 2D COFs have been synthesized via Knoevenagel condensation between tetra-aldehyde and di-acetonitrile building blocks. rsc.orgchemrxiv.org The methodologies are directly applicable to this compound for creating novel COF structures. The resulting frameworks can be further functionalized, for example, by anchoring metal centers to create catalysts. rsc.orgchemrxiv.org

| Material Type | Building Blocks | Synthetic Reaction | Reference |

|---|---|---|---|

| Conjugated Polymer | 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine (B92270) (from 1-naphthaldehyde) + thiophene-based diboronic ester | Suzuki cross-coupling | researchgate.net |

| Conjugated Polymer (CST-BN) | 4-bromo-1-naphthaldehyde + thiophene-2-carbaldehyde | Knoevenagel condensation | mdpi.com |

| 2D Covalent Organic Framework (Bpy-sp2c-COF) | 1,3,6,8-tetrakis(4-formylphenyl)pyrene + 5,5'-diacetonitrile-2,2'-bipyridine | Knoevenagel condensation | rsc.orgchemrxiv.org |

| Porous Organic Cage | Triamines + Dialdehydes (including naphthaldehyde derivatives) | Imine condensation | google.com |

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is the opposite of the common aggregation-caused quenching (ACQ) and has significant applications in sensors, bio-imaging, and optoelectronics. This compound is listed as a potential AIE-active material. bldpharm.com

The AIE phenomenon has been extensively studied in derivatives of naphthalene diimide (NDI). latrobe.edu.aubohrium.com In solution, these molecules may have low fluorescence due to processes like twisted intramolecular charge transfer (TICT). bohrium.com However, in an aggregated state, the restriction of intramolecular rotations suppresses these non-radiative decay pathways, leading to a significant enhancement in fluorescence emission. latrobe.edu.aubohrium.com

The length of alkyl chains on the NDI core can influence the type of aggregation (H- or J-aggregates), which in turn affects the emission properties. latrobe.edu.au

Introducing substituents that can suppress strong π–π stacking is a key strategy to transform ACQ-prone molecules into AIE-active ones. bohrium.com

Nitrogen-bridged naphthalene monoimide dimers have also been shown to be AIE-active, exhibiting bright green emission with a high quantum yield in the solid state. acs.org

| AIE Material | Key Feature | Emission Color | Reference |

|---|---|---|---|

| Naphthalene Diimides (NDIs) with varying alkyl chains | Shorter chains favor H-aggregation and a strong AIE effect. | Enhanced fluorescence | latrobe.edu.au |

| Nitrogen-bridged 4-aminonaphthalene monoimide dimer | Crystal packing dominated by CH/π interactions. | Bright Green | acs.org |

| NDI with dendritic naphthalene wedges | 'Donor-Acceptor-Donor' structure shows AIE in aqueous medium and solid state. | Orange-Red | rsc.org |

| NDI with 2-nitrophenyl substituent (NO2P-NDI) | Showed strong AIE property in fresh and aged samples. | Not specified | researchgate.net |

Development of Chemo- and Fluorescent Sensors

The combination of a fluorescent naphthalene core and a reactive aldehyde group makes this compound a prime candidate for designing chemosensors. The aldehyde can readily react with amines to form Schiff bases, a common strategy for creating sensor molecules. The fluorescence properties of the naphthalene unit can then change upon binding of the target analyte.

While studies specifically using this compound are emerging, research on analogous compounds demonstrates the principle effectively:

A rhodamine-based sensor was synthesized using 5-bromo-3-methoxy salicylaldehyde (B1680747) (a similar brominated aromatic aldehyde) for the sequential detection of Al³⁺ and N₃⁻ ions. nih.govnih.gov Another sensor was created from 2-methoxy-1-naphthaldehyde (B1195280). nih.gov The binding of Al³⁺ triggers a highly fluorescent ring-opening of the spirolactam structure, acting as a "turn-on" sensor. nih.gov

Naphthalene diimide derivatives have been utilized as fluorescent "turn-off" sensors for the detection of picric acid, a common explosive, with high sensitivity. rsc.org

Schiff base probes derived from bromoaniline and salicylaldehyde have been developed for the selective detection of metal cations like Cu²⁺ and Zn²⁺, which in turn can be used for the subsequent detection of other ions like Al³⁺ and Hg²⁺. nih.govacs.org

These examples highlight a clear pathway for utilizing this compound in the development of new, selective, and sensitive fluorescent chemosensors for a variety of environmental and biological analytes.

Design Principles for Naphthaldehyde-Based Optical Sensors

The design of optical sensors based on naphthaldehyde, particularly this compound, hinges on the strategic integration of a fluorophore unit, a receptor (or binding site), and a signaling mechanism that translates the binding event into a detectable optical response. The inherent photophysical properties of the naphthalene ring system make it an excellent scaffold for the development of fluorescent chemosensors.

At the core of these sensors is the naphthalene moiety, a polycyclic aromatic hydrocarbon that typically exhibits strong fluorescence. This inherent emissive property is often modulated by functionalization. The aldehyde group at the 1-position of the naphthalene ring serves as a versatile reactive site. It readily undergoes condensation reactions, most commonly with primary amines, to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of a vast array of naphthaldehyde-based sensors. The resulting imine linkage (-C=N-) not only extends the π-conjugated system of the molecule, which can alter its photophysical properties, but also introduces a nitrogen atom that can act as a binding site for analytes.

The introduction of a bromo substituent at the 5-position of the naphthaldehyde ring can significantly influence the sensor's properties through several mechanisms:

Heavy-Atom Effect : The presence of the relatively heavy bromine atom can enhance intersystem crossing (ISC), the process where the molecule transitions from a singlet excited state to a triplet excited state. researchgate.net This can lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. This effect can be harnessed to design "turn-off" fluorescent sensors or ratiometric sensors that utilize changes in the ratio of fluorescence to phosphorescence.

Electronic Effects : The electron-withdrawing nature of the bromine atom can modify the electron density of the naphthalene ring system. This alteration of the electronic landscape can impact the intramolecular charge transfer (ICT) characteristics of the sensor molecule upon excitation. worldwidejournals.com Changes in ICT are a common mechanism for signal transduction in fluorescent sensors.

Steric Effects : The bromo group can introduce steric hindrance, which may influence the conformation of the sensor molecule and its binding pocket, potentially enhancing selectivity for a particular analyte.

Photoinduced Electron Transfer (PET) : In the absence of the analyte, the receptor can quench the fluorescence of the naphthaldehyde unit through electron transfer. Upon binding the analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response. tandfonline.com

Intramolecular Charge Transfer (ICT) : Binding of an analyte can alter the electron-donating or electron-withdrawing properties of the receptor, leading to a shift in the emission wavelength and a change in fluorescence intensity. bldpharm.comnih.gov

Chelation-Enhanced Fluorescence (CHEF) : The binding of a metal ion can lead to the formation of a rigid complex, which restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence intensity. nih.gov

Fluorescence Resonance Energy Transfer (FRET) : This mechanism involves the non-radiative transfer of energy from a donor fluorophore (like the naphthaldehyde unit) to an acceptor. The binding of an analyte can alter the distance or spectral overlap between the donor and acceptor, modulating the FRET efficiency and the resulting fluorescence. nih.gov

By carefully selecting the components of the sensor—the naphthaldehyde core, the bromo substituent, and the receptor unit—researchers can fine-tune the sensor's properties to achieve high sensitivity and selectivity for a specific target.

Sensing Applications for Ions and Small Molecules

Derivatives of this compound and related naphthaldehyde compounds have been successfully employed as optical sensors for a variety of ions and small molecules. The modification of the aldehyde group, typically into a Schiff base, creates a versatile platform for introducing specific binding sites.

Ion Sensing:

A significant area of application for these sensors is the detection of metal ions. For instance, Schiff base derivatives of naphthaldehyde have demonstrated the ability to selectively detect ions such as Cu²⁺, Ni²⁺, and Zn²⁺. nih.govresearchgate.netmorgan.edu The sensing mechanism often involves the coordination of the metal ion with the imine nitrogen and another donor atom (like a hydroxyl group) on the receptor part of the sensor. This coordination can lead to a "turn-on" or "turn-off" fluorescent response or a colorimetric change visible to the naked eye.

While direct studies on this compound are emerging, analogous compounds provide strong evidence for its potential. For example, a Schiff base derived from 5-bromo-salicylaldehyde (a closely related aromatic aldehyde) has been used to create a sensor for Zn²⁺. researchgate.net In another study, a rhodamine-based sensor incorporating a 5-bromo-3-methoxy salicylaldehyde unit was developed for the fluorescent detection of Al³⁺. nih.govresearchgate.net This sensor operated on a CHEF mechanism, where the binding of Al³⁺ induced a significant enhancement in fluorescence.

The table below summarizes the sensing characteristics of some naphthaldehyde and bromo-aldehyde-based Schiff base sensors for various ions.

| Sensor Base | Analyte | Sensing Mechanism | Detection Limit | Observed Change | Reference |

| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol | Cu²⁺, Ni²⁺ | Fluorescence Quenching | Nanomolar range | Red-shift in absorption, quenching of emission | nih.govresearchgate.net |

| 2-hydroxy-1-naphthaldehyde (B42665) and furan-2-carbohydrazide (B108491) derivative | Zn²⁺ | Turn-on Fluorescence (PET) | Not specified | Fluorescence enhancement | morgan.edu |

| Rhodamine derivative with 5-bromo-3-methoxy salicylaldehyde | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 47 µM | Fluorescence turn-on | nih.gov |

| Bromoaniline and 5-bromo salicylaldehyde derivative complex | Al³⁺, Hg²⁺ | Fluorescence Quenching | 1.78 x 10⁻⁸ M (Al³⁺), 2.29 x 10⁻⁸ M (Hg²⁺) | Turn-off fluorescence | researchgate.netfluorochem.co.uk |

Sensing of Small Molecules:

Beyond ion detection, naphthaldehyde-based sensors have been designed to recognize small neutral molecules. For example, the in-situ generated complex of a 2-hydroxy-1-naphthaldehyde azine sensor with Cu²⁺ can act as a "turn-on" fluorescent probe for biological thiols like cysteine, homocysteine, and glutathione. The mechanism involves the displacement of the Cu²⁺ ion from the sensor by the thiol, leading to the restoration of the sensor's fluorescence.

Furthermore, a rhodamine derivative incorporating a 2-methoxy-1-naphthaldehyde unit, after complexing with Al³⁺, was shown to be a selective "turn-off" sensor for the azide (B81097) anion (N₃⁻). researchgate.netresearchgate.net The azide ion presumably interacts with the Al³⁺ center, disrupting the fluorescent complex. researchgate.netresearchgate.net

The versatility of the this compound scaffold, combined with the established design principles of naphthaldehyde-based sensors, positions it as a promising platform for developing novel and highly selective optical sensors for a wide range of analytical targets in advanced material science.

Biochemical Research Applications and Interaction Studies

Investigation of Molecular Interactions with Biological Macromolecules

The reactivity of 5-Bromo-1-naphthaldehyde is largely dictated by its aldehyde functional group and the electronic effects of the bromine substituent on the naphthalene (B1677914) ring system. These features allow for a range of interactions with biological macromolecules, which have been explored in different biochemical contexts.

The primary mode of reactivity for this compound with proteins involves the interaction of its aldehyde group with nucleophilic residues, such as the primary amine groups of lysine (B10760008) side chains. This reaction typically results in the formation of a Schiff base (an imine), creating a covalent linkage between the small molecule and the protein. nih.gov This reactivity is a general characteristic of aromatic aldehydes and is fundamental to their use in modifying protein structures or probing active sites. nih.gov

In a specific investigation into human aldehyde dehydrogenases (ALDH), this compound was studied as a potential fluorogenic substrate to characterize the requirements of these enzymes. dss.go.th Aldehyde dehydrogenases are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. dss.go.th The study included this compound to better understand the substrate scope of ALDH isozymes. dss.go.th However, it was observed that both this compound and its oxidation product, 5-bromo-1-naphthoic acid, are only weakly fluorescent, which limits their utility as fluorescent indicators for enzyme activity due to insufficient fluorescence yields. dss.go.th

While direct covalent modification of enzymes by this compound via Schiff base formation is a primary interaction, other naphthaldehyde derivatives have been shown to interact with specific amino acid residues within protein binding pockets. For instance, a complex containing a 2-hydroxy-1-naphthaldehyde (B42665) derivative was found to coordinate with histidine and lysine residues in human serum albumin (HSA). frontiersin.org

| Enzyme/Protein Studied | Interaction Type | Key Findings | Reference |

| Human Aldehyde Dehydrogenase (ALDH) | Substrate Binding | Used to characterize substrate requirements. | dss.go.th |

| Human Aldehyde Dehydrogenase (ALDH) | Fluorescence | Emits weakly, and its carboxylate product has insufficient fluorescence yield for use as an ALDH indicator. | dss.go.th |

| General Proteins | Covalent Modification | The aldehyde group can react with protein amino groups to form imines (Schiff bases). | nih.gov |

Direct studies on the interaction between this compound and nucleic acids are not extensively documented in the literature. However, research on Schiff base complexes derived from similar bromo-aldehydes provides significant insight into potential binding modes with DNA. These studies often involve metal complexes of Schiff bases formed from compounds like 5-bromosalicylaldehyde (B98134), which share structural similarities with this compound.

These related complexes have been shown to bind to calf-thymus DNA (ctDNA) through various mechanisms, including intercalation and groove binding. acs.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the major or minor grooves of the DNA. For example, certain copper(II) and zinc(II) Schiff base complexes derived from bromoaniline and bromo-salicylaldehyde have demonstrated significant DNA binding potential. acs.orgnih.gov The binding constants for these interactions are often in the range of 105 M-1, indicating a strong association. acs.org Circular dichroism and fluorescence quenching studies are common techniques used to elucidate these binding modes. acs.org

| Compound Type | Nucleic Acid | Binding Mode | Binding Constant (Kb) | Reference |

| Copper(II) Schiff Base Complex (from bromoaniline and salicylaldehyde) | ctDNA | Groove Binding | 1.87 x 105 M-1 | acs.org |

| Zinc(II) Schiff Base Complex (from bromoaniline and 5-bromo salicylaldehyde) | ctDNA | Partial Intercalation & Groove Binding | 3.4 x 105 M-1 | acs.org |

It is important to note that these findings are for derivatives and metal complexes, and the binding affinity and mode of the free this compound ligand with DNA or RNA may differ.

Utilization as Chemical Probes in Mechanistic Biochemical Research

Chemical probes are small molecules used to study and manipulate biological systems. This compound has been employed as a chemical probe, particularly in the investigation of enzyme mechanisms. dss.go.th Its utility as a probe stems from the reactivity of its aldehyde group and the specific steric and electronic properties conferred by the bromo-naphthalene scaffold. smolecule.com

As mentioned previously, this compound was used in a study to probe the substrate specificity of human aldehyde dehydrogenase isozymes. dss.go.th Although it proved to be a suboptimal fluorogenic substrate, its inclusion in the study helped to define the structural requirements for efficient catalysis by these enzymes. dss.go.th This application highlights the use of a molecule not just for its signaling output (like fluorescence), but as a structural variant to map the active site of an enzyme. The aldehyde group allows it to be recognized by the enzyme, while the bromo-naphthalene body provides specific steric and electronic features that influence binding and turnover, thus providing mechanistic insights. dss.go.th

Conclusion and Future Research Perspectives

Synthesis of Current Research Trajectories

Current research involving 5-Bromo-1-naphthaldehyde is largely centered on its utility as a key intermediate. The presence of both an aldehyde and a bromo substituent on the naphthalene (B1677914) ring system allows for sequential and selective reactions. The aldehyde group readily participates in reactions such as Wittig olefination, aldol (B89426) condensation, and the formation of Schiff bases. nih.govacs.org Simultaneously, the bromine atom is a handle for cross-coupling reactions, most notably the Suzuki and Sonogashira reactions, enabling the introduction of a wide array of aryl and alkynyl groups.

A significant area of investigation is the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and functional dyes. Researchers are leveraging the reactivity of this compound to construct elaborate molecular architectures with tailored electronic and photophysical properties. Furthermore, its derivatives are being explored as ligands for the development of metal-organic frameworks (MOFs) and coordination polymers, where the specific stereochemistry and electronic nature of the naphthaldehyde moiety can influence the resulting framework's properties.

Emerging Methodologies in Synthesis and Functionalization

While classical methods for the synthesis of this compound, such as the oxidation of the corresponding alcohol or the formylation of a bromonaphthalene precursor, are well-established, new methodologies are continuously being developed to improve efficiency, selectivity, and sustainability.

One emerging trend is the use of more environmentally benign oxidizing agents and catalytic systems for the synthesis of the aldehyde from 1-bromo-5-(bromomethyl)naphthalene. For instance, methods employing N-methylmorpholine N-oxide (NMO) in tetrahydrofuran (B95107) (THF) have shown high yields. Additionally, advancements in C-H activation and direct arylation reactions are providing more direct routes to functionalize the naphthalene core, potentially bypassing the need for a pre-installed bromine atom in some applications.

The functionalization of this compound is also seeing innovation. The development of novel palladium catalysts and ligands is expanding the scope of cross-coupling reactions, allowing for the introduction of more complex and sterically hindered groups. Moreover, the use of flow chemistry and microwave-assisted synthesis is being explored to accelerate reaction times and improve yields for various transformations involving this compound. researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

| Oxidation of Bromomethyl Derivative | 1-Bromo-5-(bromomethyl)naphthalene | N-Methylmorpholine N-oxide (NMO), Tetrahydrofuran (THF) | Reflux overnight under nitrogen | ~82% | Provides a clean conversion to the aldehyde. |

| Sommelet Reaction | α-Chloroor α-bromomethylnaphthalene | Hexamethylenetetramine, 50% Acetic Acid | Reflux | Good | An established method for naphthaldehyde synthesis. orgsyn.org |

| Grignard Reaction | α-Naphthylmagnesium bromide | Ethyl orthoformate | Not specified | Not specified | A classic organometallic approach. orgsyn.org |

| Formylation of 1-Bromonaphthalene | 1-Bromonaphthalene | Carbon monoxide, Hydrogen, PdBr2[P(C6H5)3]2, Tri-n-butylamine | 125°C, 1225 psig | 82% | A high-pressure carbonylation method. prepchem.com |

Untapped Potential in Novel Chemical Transformations